(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
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Overview
Description
(3R,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of a pyrrolidine ring substituted with a hydroxymethyl group and a hydroxyl group, making it a versatile intermediate in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as a pyrrolidine derivative.
Hydroxymethylation: The precursor undergoes hydroxymethylation, introducing the hydroxymethyl group at the desired position.
Hydroxylation: The compound is further hydroxylated to introduce the hydroxyl group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a deoxy derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
(3R,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl and hydroxyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may participate in hydrogen bonding, electrostatic interactions, and hydrophobic effects, influencing various biochemical pathways.
Comparison with Similar Compounds
Pyrrolidine: A simple cyclic amine with a similar ring structure.
Hydroxymethylpyrrolidine: A compound with a hydroxymethyl group but lacking the hydroxyl group.
Pyrrolidin-3-ol: A compound with a hydroxyl group but lacking the hydroxymethyl group.
Uniqueness: (3R,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is unique due to the presence of both hydroxymethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
IUPAC Name |
(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-3-4-1-5(8)2-6-4;/h4-8H,1-3H2;1H/t4-,5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHDMWJWUWKOFE-TYSVMGFPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1CO)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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